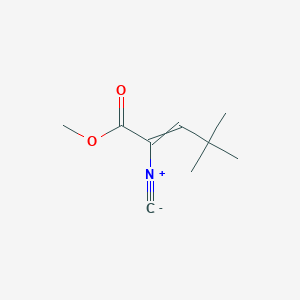
Methyl 2-isocyano-4,4-dimethylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isocyano-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C8H11NO2 It is known for its unique structure, which includes an isocyano group and a dimethylpent-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-4,4-dimethylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethylpent-2-enoic acid with methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Methyl 2-isocyano-4,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-isocyano-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-isocyano-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2,2-dimethylpent-4-enoate
- Methyl (2E)-4,4-dimethylpent-2-enoate
Uniqueness
Methyl 2-isocyano-4,4-dimethylpent-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific applications in research and industry.
特性
CAS番号 |
90179-15-0 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
methyl 2-isocyano-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(10-4)8(11)12-5/h6H,1-3,5H3 |
InChIキー |
MYNBLBDDIATPFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C(C(=O)OC)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


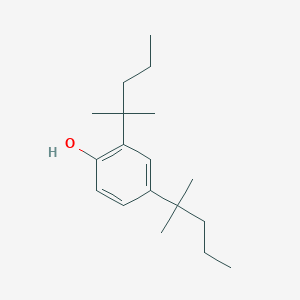

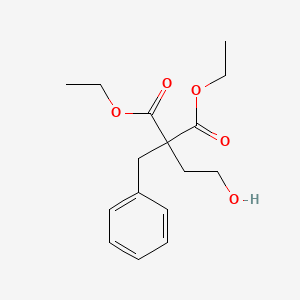
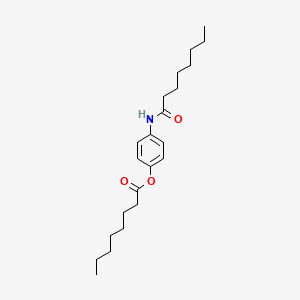

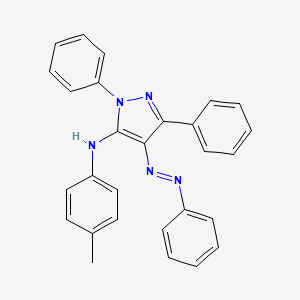
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
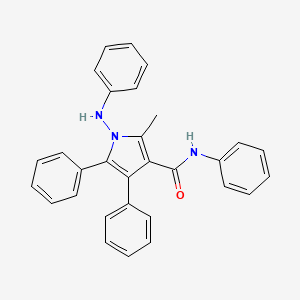
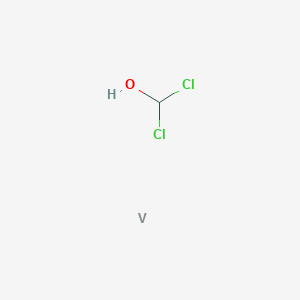
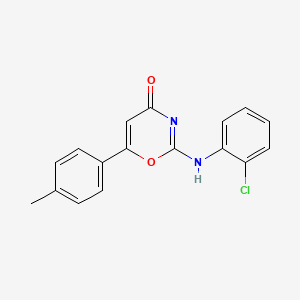
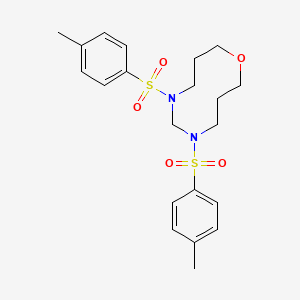

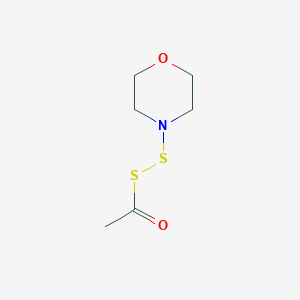
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
